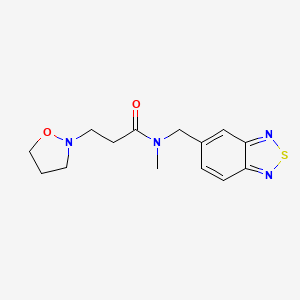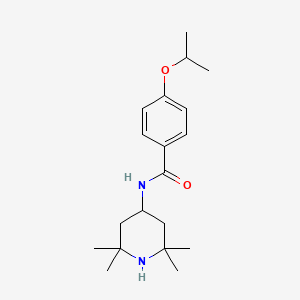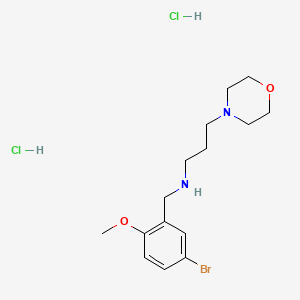
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea, also known as BDB-F, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in neuropharmacology. BDB-F belongs to the class of phenylurea derivatives, which are commonly used as herbicides, but BDB-F has been found to have unique properties that make it a promising candidate for research in the field of neuroscience.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea involves the binding of the compound to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. The activation of 5-HT2A receptors has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes. Additionally, the activation of 5-HT2A receptors has been linked to the induction of hallucinogenic effects, which has led to the interest in this compound as a potential psychedelic drug.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of hallucinogenic effects, changes in mood and perception, and alterations in brain activity. Additionally, this compound has been found to have potential therapeutic effects in the treatment of psychiatric disorders such as depression and anxiety, although further research is needed to fully understand the mechanisms underlying these effects.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea has several advantages for use in laboratory experiments, including its high purity and availability, as well as its potent agonist activity on the 5-HT2A receptor. However, there are also limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea, including the study of its potential therapeutic effects in the treatment of psychiatric disorders, the elucidation of its mechanism of action on the 5-HT2A receptor, and the development of novel compounds based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential risks and limitations for use in humans.
合成法
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a suitable base to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea has been shown to have potential applications in the field of neuropharmacology, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, and dysregulation of serotonin signaling has been implicated in various psychiatric disorders such as depression and anxiety. This compound has been found to be a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor that has been linked to hallucinogenic effects. Therefore, this compound can be used as a tool to study the role of 5-HT2A receptors in various physiological and pathological processes.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-4-11(16)12(6-9)18-15(19)17-10-3-5-13-14(7-10)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUFOAFVXVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-8-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5317237.png)



![N-(5-methylisoxazol-3-yl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoacetamide](/img/structure/B5317260.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317275.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5317280.png)

![N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride](/img/structure/B5317295.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5317308.png)
![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)